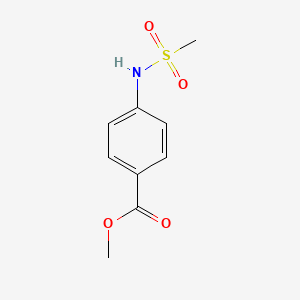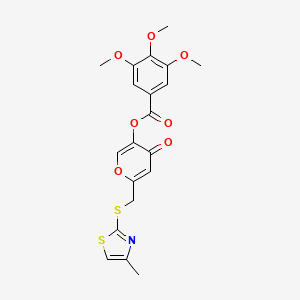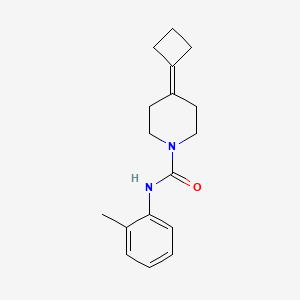
Methyl 4-methanesulfonamidobenzoate
Vue d'ensemble
Description
Methyl 4-methanesulfonamidobenzoate, also known as methyl methanesulfonamide, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Oxidation Methods
Research has identified methods for the oxidation of certain sulfone and sulfoxide compounds, which can provide insight into the chemical behavior of methyl 4-methanesulfonamidobenzoate. For instance, the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents like hydrogen peroxide and potassium permanganate has been studied, leading to the formation of distinct compounds (Ogura, Suzuki, & Tsuchihashi, 1980).
Metabolic Pathways
Studies on the metabolism of m-cresol by methanogenic cultures provide insights into metabolic transformations that could be relevant to compounds like this compound. This includes the incorporation of CO2 and the formation of compounds like 4-hydroxy-2-methylbenzoic acid (Roberts, Fedorak, & Hrudey, 1990).
Synthesis of Labeled Compounds
The synthesis of isotopically labeled methanesulfinic and methanesulfonic acids has been explored, providing methods that could be applied to the synthesis of labeled variants of this compound for research purposes (Feil, Huwe, Dulik, & Fenselaum, 1988).
Inactivation of Enzymes
Methyl methanesulfonothioate, a related sulfhydryl reagent, has been studied for its ability to inactivate enzymes, suggesting potential biochemical interactions for this compound with amino groups (Kluger & Tsui, 1980).
Alkyl Amino Acids
The reaction of alkylating agents like methyl methanesulfonate with amino acids in proteins has been measured. This research can inform the understanding of how this compound might interact with proteins (Bailey, Connors, Farmer, Gorf, & Rickard, 1981).
Crystal Structure Analysis
Studies on the crystal structure of methyl 4-hydroxybenzoate offer insights into the structural analysis that could be applicable to this compound. This includes the use of techniques like X-ray crystallography and Hirshfeld surface analysis (Sharfalddin, Davaasuren, Emwas, Jaremko, Jaremko, & Hussien, 2020).
Electrophysiologic and Inotropic Actions
Research on methanesulfonanilide class III antiarrhythmic agents provides an example of how this compound could potentially influence cardiac electrophysiology and hemodynamics (Wallace, Stupienski, Brookes, Selnick, Claremon, & Lynch, 1991).
Synthesis and Spectral Studies
The synthesis and spectral analysis of certain benzoyl and sulfinyl derivatives can provide methods applicable to the study of this compound (El-Bardan, 1992).
Functionalized Poly(ethylene glycol)
Alkylation methods used for preparing benzoic acids with poly(ethylene glycol) might offer insight into potential functionalization approaches for this compound (Sedlák, Drabina, Svobodová, & Hanusek, 2008).
Analytical Applications in Lipid Peroxidation
The reaction of indole derivatives with lipid peroxidation products could inform analytical methods for detecting oxidative stress, potentially relevant to studies involving this compound (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).
Mutagenicity Studies
Investigations into the mutagenicity of methanesulfonic acid esters provide a framework for understanding the potential genotoxic effects of this compound (Eder & Kütt, 1989).
Na+/H+ Antiporter Inhibitors
Studies on benzoylguanidines as Na+/H+ exchanger inhibitors illustrate a potential pharmacological application for this compound (Baumgarth, Beier, & Gericke, 1997).
Environmental Analysis
The analysis of methylsulfonyl metabolites in environmental samples like human milk can inform the environmental impact and biotransformation pathways for compounds like this compound (Norén, Lundén, Pettersson, & Bergman, 1996).
Agricultural Applications
The use of nanoparticles for the sustained release of agricultural chemicals, such as carbendazim, could be relevant for the delivery of this compound in agricultural settings (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).
Biochemical Analysis
The development of assays for sulfhydryl groups in tissues provides a method that could be useful in studying the interactions of this compound with biological systems (Ellman, 1959).
Propriétés
IUPAC Name |
methyl 4-(methanesulfonamido)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-3-5-8(6-4-7)10-15(2,12)13/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZXBAQIPTWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50790-28-8 | |
| Record name | methyl 4-methanesulfonamidobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)
![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)
![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)